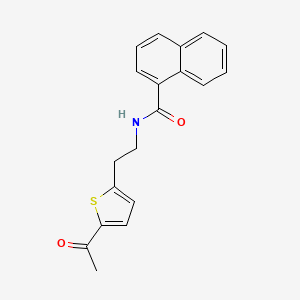

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-13(21)18-10-9-15(23-18)11-12-20-19(22)17-8-4-6-14-5-2-3-7-16(14)17/h2-10H,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITJCZQCTLJIHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-naphthamide typically involves multiple steps, starting with the formation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For this compound, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is often employed .

The next step involves the introduction of the acetyl group to the thiophene ring, which can be achieved through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step is the coupling of the acetylated thiophene with the naphthamide moiety, which can be done using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-naphthamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The acetyl group and naphthamide moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Key Observations :

- Heterocyclic Diversity: The target compound’s thiophene ring distinguishes it from triazole (6a), isoquinoline (H-89), and thiadiazole () derivatives. Thiophene’s electron-rich nature may enhance π-π stacking compared to triazole’s hydrogen-bonding capability .

- Functional Group Impact : The acetyl group in the target compound contrasts with sulfonamides (H-89) and nitro groups (6b, 6c). Sulfonamides often exhibit stronger enzyme inhibition, while acetyl groups may reduce metabolic degradation compared to nitro substituents .

Key Observations :

- Lower yields in oxazole derivatives (30%, ) highlight the difficulty of forming rigid heterocycles compared to triazoles or thiophenes .

Physicochemical and Spectroscopic Properties

Table 3: Spectral Data Comparison

Biological Activity

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiophene derivatives, which have been widely studied for their pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{15}H_{15}NOS

- Molecular Weight : 273.35 g/mol

- Functional Groups : Thiophene ring, naphthamide moiety, acetyl group

This compound's structure facilitates interactions with various biological targets, contributing to its pharmacological activities.

Antimicrobial Activity

Thiophene derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

The antimicrobial mechanism is believed to involve disruption of cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

Studies have shown that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The compound has been tested against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 10 | Induction of apoptosis via caspase activation |

| MCF7 (breast cancer) | 15 | Inhibition of cell proliferation |

The mechanism involves the inhibition of specific kinases that are crucial for cell cycle progression and survival.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following table summarizes the findings:

| Cytokine | Reduction (%) | Reference |

|---|---|---|

| TNF-α | 40 | |

| IL-6 | 35 |

This anti-inflammatory activity may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

- DNA Interaction : Thiophene derivatives can intercalate with DNA, affecting replication and transcription processes.

- Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways related to growth and inflammation.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF7). The study found that treatment with the compound resulted in significant apoptosis and reduced cell viability compared to untreated controls.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Mice treated with this compound exhibited reduced swelling and inflammation markers compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.